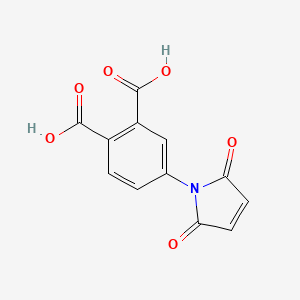

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO6/c14-9-3-4-10(15)13(9)6-1-2-7(11(16)17)8(5-6)12(18)19/h1-5H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCWROCCGJJZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364080 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56896-91-4 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic Acid

Abstract: This technical guide provides a comprehensive overview of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid, a heterobifunctional crosslinking reagent of significant interest in bioconjugation and drug delivery. The document details its core chemical properties, reactivity, and stability, with a particular focus on the thiol-reactive maleimide moiety. We will explore its primary application in the site-specific modification of biomolecules, such as proteins and peptides, and provide field-proven insights into experimental design and protocol optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for creating well-defined bioconjugates for therapeutic and diagnostic applications.

Introduction and Core Concepts

This compound is a molecule designed with distinct functionalities at opposite ends. At one end, the maleimide group serves as a highly selective electrophile for reaction with sulfhydryl (thiol) groups. At the other end, the phthalic acid moiety, with its two carboxylic acid groups, offers multiple points for subsequent chemical modification, conjugation to other molecules, or modulation of physical properties such as solubility.

The primary utility of this reagent lies in its ability to act as a linker. The maleimide group is one of the most popular functional groups for the specific modification of cysteine residues in proteins.[1] This specificity is crucial in the construction of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs), where precise control over the conjugation site and stoichiometry is paramount for therapeutic efficacy and safety.[2]

Physicochemical and Computed Properties

A foundational understanding of the molecule's properties is essential for its effective application, from storage and handling to reaction condition optimization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NO₆ | [3] |

| Molecular Weight | 261.19 g/mol | [3] |

| IUPAC Name | 4-(2,5-dioxopyrrol-1-yl)phthalic acid | [3] |

| CAS Number | 56896-91-4 | [3][4] |

| Appearance | White Powder/Solid (Typical) | [5] |

| Canonical SMILES | C1=CC(=O)NC1=O.C1=CC(=C(C=C1)C(=O)O)N2C(=O)C=CC2=O | [6] |

| InChIKey | TVCWROCCGJJZDF-UHFFFAOYSA-N | [3] |

The Chemistry of the Maleimide Group: Reactivity and Stability

The utility of this compound is dominated by the reactivity of the maleimide functional group. Understanding its mechanism, selectivity, and stability is critical for successful bioconjugation.

The Thiol-Maleimide Michael Addition

The cornerstone of maleimide chemistry in bioconjugation is its reaction with thiols, typically from cysteine residues on proteins or peptides.[2] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond.[7] The result is the formation of a stable succinimidyl thioether linkage.[7][8]

This reaction is highly efficient and chemoselective under mild, near-neutral pH conditions (pH 6.5-7.5).[8] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high specificity for cysteine residues over other nucleophilic amino acids like lysine.[2][8]

Caption: Thiol-Maleimide Michael Addition Reaction.

Stability Considerations

While the thioether bond formed is generally considered stable, its reversibility is a critical factor, especially for therapeutics like ADCs that must remain intact in circulation.[9] The succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to deconjugation.[9]

Two competing reactions influence the long-term stability of the conjugate in plasma:

-

Retro-Michael Reaction: This leads to the undesirable cleavage of the linker-drug from the antibody.[9]

-

Hydrolysis: The thiosuccinimide ring can be hydrolyzed, opening the ring to form a succinamic acid thioether.[8][10] This ring-opened form is stable and resistant to the retro-Michael reaction, effectively locking the conjugate.[9][10]

The rate of this stabilizing hydrolysis can be influenced by the local microenvironment and the specific structure of the maleimide reagent.[1][10] For instance, incorporating a basic amino group adjacent to the maleimide can catalyze this hydrolysis intramolecularly, enhancing conjugate stability at neutral pH.[9] Researchers should be aware that while the maleimide moiety itself is relatively stable, aqueous storage of the unreacted reagent is not recommended due to the risk of hydrolysis of the maleimide ring, which renders it unreactive to thiols.[8]

Applications in Bioconjugation and Drug Development

The unique structure of this compound makes it a valuable tool for several advanced applications.

-

Antibody-Drug Conjugates (ADCs): This is a primary application area. The maleimide group attaches the linker to a cysteine on a monoclonal antibody, while the phthalic acid end can be activated (e.g., as an NHS ester) to attach a cytotoxic payload.[2]

-

Protein Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in proteomics, diagnostics, and cellular imaging.[2]

-

Surface Functionalization: The reagent can immobilize proteins or peptides onto surfaces for applications in biosensors and diagnostic arrays.[2]

-

PEGylation: The phthalic acid moiety can serve as an attachment point for polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.

Experimental Protocol: General Protein Conjugation

This protocol provides a generalized workflow for conjugating a thiol-containing protein with this compound. Causality: Each step is designed to ensure optimal reactivity and stability.

1. Protein Preparation:

- Step: If the protein does not have a free cysteine, it may need to be reduced. Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.4.

- Rationale: The optimal pH range ensures the thiol is sufficiently nucleophilic while minimizing side reactions with amines.[2][8]

- Step: If reduction is needed, add a 10-20 fold molar excess of a reducing agent like DTT or TCEP. Incubate for 30-60 minutes at room temperature.

- Rationale: TCEP is often preferred as it does not contain a thiol and thus does not need to be removed before adding the maleimide reagent.

- Step: Remove the reducing agent using a desalting column or dialysis, exchanging into a deoxygenated conjugation buffer (e.g., PBS, pH 6.5-7.2, containing 1-2 mM EDTA).

- Rationale: Oxygen can cause re-oxidation of thiols to disulfides. EDTA chelates metal ions that can catalyze this oxidation. The slightly acidic pH maintains thiol stability.

2. Reagent Preparation:

- Step: Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF.

- Rationale: The maleimide group is susceptible to hydrolysis in aqueous solutions.[8] Preparing it fresh in a non-aqueous solvent minimizes inactivation.

3. Conjugation Reaction:

- Step: Add a 5-20 fold molar excess of the dissolved maleimide reagent to the protein solution.

- Rationale: A molar excess drives the reaction to completion. The exact ratio should be optimized for the specific protein to balance conjugation efficiency with the risk of non-specific modification or aggregation.

- Step: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

- Rationale: The reaction is rapid, but incubation time can be adjusted to control the extent of labeling.[8] Lower temperatures can improve the stability of sensitive proteins.

4. Quenching and Purification:

- Step: Quench any unreacted maleimide by adding a small molecule thiol like free cysteine or β-mercaptoethanol.

- Rationale: This prevents the maleimide from reacting with other molecules in downstream applications.

- Step: Purify the resulting conjugate from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

- Rationale: Purification is essential to obtain a well-defined product for accurate characterization and use.

// Nodes

A[label="1. Prepare Protein\n(Reduce if necessary,\nBuffer Exchange to pH 6.5-7.2)"];

B[label="2. Prepare Maleimide Reagent\n(Dissolve in DMSO/DMF\nimmediately before use)"];

C [label="3. Conjugation\n(Add maleimide to protein,\nincubate 1-2h at RT)"];

D [label="4. Quench Reaction\n(Add excess free thiol,\ne.g., Cysteine)"];

E [label="5. Purify Conjugate\n(Size-Exclusion Chromatography\nor Dialysis)"];

F [label="Characterize Final Product\n(e.g., Mass Spec, HPLC)"];

// Edges

A -> C;

B -> C;

C -> D;

D -> E;

E -> F;

}

Caption: Standard workflow for protein conjugation.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be observed. The parent compound, phthalic acid, is classified as causing serious eye damage and skin/respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side protection, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

First Aid:

Conclusion

This compound is a powerful and versatile heterobifunctional linker. Its value is derived from the highly selective and efficient thiol-maleimide reaction, which enables the precise, site-specific modification of proteins and other biomolecules. A thorough understanding of the reagent's reactivity, the stability of the resulting conjugate, and optimized reaction protocols is essential for its successful implementation. By following the principles and methodologies outlined in this guide, researchers can effectively harness this molecule to construct advanced bioconjugates for a wide range of applications in therapy, diagnostics, and fundamental research.

References

-

Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. (2015). RSC Publishing. [Link]

-

Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. (2015). ResearchGate. [Link]

-

Is Your Maleimide Thiol Chemistry Stable?. Creative PEGWorks. [Link]

-

This compound. PubChem. [Link]

-

Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. (2022). PubMed Central. [Link]

-

Long-Term Stabilization of Maleimide–Thiol Conjugates. ResearchGate. [Link]

-

Maleimide–thiol adducts stabilized through stretching. (2019). Semantic Scholar. [Link]

-

Maleimide. Wikipedia. [Link]

-

The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. (2020). escholarship.org. [Link]

-

Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. (2024). ResearchGate. [Link]

-

4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. PubChem. [Link]

-

Phthalic acid - SAFETY DATA SHEET. (2025). Penta chemicals. [Link]

-

Safety Data Sheet: Phthalic acid. Carl ROTH. [Link]

-

Synthesis of 4-Maleimidobutyric Acid and Related Maleimides. (2019). ResearchGate. [Link]

-

Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. ResearchGate. [Link]

-

Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. (2020). Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. This compound | C12H7NO6 | CID 1520819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2,5-DIOXO-2,5-DIHYDRO-PYRROL-1-YL)-PHTHALIC ACID | 56896-91-4 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 56896-91-4|this compound|BLD Pharm [bldpharm.com]

- 7. bachem.com [bachem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. researchgate.net [researchgate.net]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. carlroth.com [carlroth.com]

An In-Depth Technical Guide on the Synthesis and Characterization of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid, a molecule of significant interest in bioconjugation and materials science. This document details a robust synthetic protocol, explains the underlying chemical principles, and presents a thorough characterization workflow. The information herein is intended to equip researchers and professionals in drug development and related fields with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction: Significance and Applications

This compound, often referred to as 4-maleimidophthalic acid, is a heterobifunctional crosslinker. Its structure incorporates a maleimide group and a phthalic acid moiety. The maleimide group is highly reactive towards thiol groups, commonly found in cysteine residues of proteins, enabling the formation of stable thioether bonds. The phthalic acid portion, with its two carboxylic acid groups, offers sites for further conjugation, for instance, through amide bond formation with amine-containing molecules or for modulating solubility and pharmacokinetic properties.

This unique combination of reactive groups makes this compound a valuable tool in:

-

Antibody-Drug Conjugates (ADCs): The maleimide can link to antibodies, while the phthalic acid can be used to attach cytotoxic drugs.

-

Biomaterial Surface Modification: Immobilization of proteins and peptides onto surfaces to enhance biocompatibility.

-

Hydrogel Formation: Crosslinking of polymer chains for applications in drug delivery and tissue engineering.

-

Fluorescent Labeling: Attachment of fluorophores to proteins for imaging studies.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process involving the reaction of 4-aminophthalic acid with maleic anhydride.

Underlying Principles of the Synthesis

The synthesis proceeds via a nucleophilic addition-elimination reaction. The amino group of 4-aminophthalic acid acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered maleimide ring. Acetic acid is a common solvent for this reaction as it facilitates the dissolution of the reactants and promotes the dehydration step. The addition of acetic anhydride can further drive the reaction towards the product by consuming the water generated.

Detailed Experimental Protocol

Materials:

-

4-Aminophthalic acid

-

Maleic anhydride[1]

-

Glacial Acetic Acid

-

Acetic Anhydride (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminophthalic acid in glacial acetic acid.

-

Add an equimolar amount of maleic anhydride to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

(Optional) For reactions that are sluggish or to ensure complete cyclization, acetic anhydride (1-2 equivalents) can be added to the refluxing mixture.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold acetic acid and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound as a solid.

Diagram of the Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇NO₆ | [2] |

| Molecular Weight | 261.19 g/mol | [2] |

| Appearance | Off-white to yellow solid | General knowledge |

| CAS Number | 56896-91-4 | [3] |

Comprehensive Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. A multi-technique approach is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the protons in the target molecule are detailed below. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR (DMSO-d₆) Signals:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Maleimide (CH=CH) | ~7.1-7.3 | Singlet | 2H |

| Aromatic (H) | ~7.5-8.2 | Multiplet | 3H |

| Carboxylic Acid (COOH) | >10 | Broad Singlet | 2H |

Diagram of the Characterization Workflow

Caption: A logical workflow for the purification and analytical characterization of the synthesized product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are indicative of successful synthesis.

Expected FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C=O (Carboxylic Acid) | ~1700 | Stretching |

| C=O (Maleimide) | ~1770 and ~1710 | Asymmetric and Symmetric Stretching |

| C=C (Aromatic) | ~1600-1450 | Stretching |

| C-N (Imide) | ~1380 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

Expected Mass Spectrometry Data:

-

Electrospray Ionization (ESI) in Negative Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 260.02.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₂H₆NO₆⁻: 260.0195, Found: 260.019x.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The combination of NMR, FTIR, and MS data provides a robust and orthogonal approach to confirming the structure and purity of the synthesized this compound. Any deviation from the expected analytical data would indicate the presence of impurities or an incomplete reaction, prompting further purification or optimization of the synthesis. For instance, the absence of the characteristic maleimide C=O stretching bands in the FTIR spectrum would immediately signal a failure in the cyclization step. Similarly, the presence of signals corresponding to 4-aminophthalic acid in the ¹H NMR spectrum would indicate an incomplete reaction.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the described analytical techniques, researchers and drug development professionals can confidently produce and validate this versatile crosslinking agent for a wide range of applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Chemistry Central Journal, 9(1), 34. [Link]

-

PrepChem. Synthesis of 4-aminophthalic anhydride. [Link]

-

Kolyamshin, O. A., et al. (2024). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. ResearchGate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. ResearchGate. [Link]

-

RSC Publishing. Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]

-

The Royal Society of Chemistry. Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties - Supporting Information. [Link]

- Google Patents.

-

ResearchGate. Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. [Link]

-

Arkat USA. On the synthesis of N-maleoyl amino acids in aqueous media: cautionary tales for the unwary traveller. [Link]

-

ResearchGate. Synthesis of 4-Maleimidobutyric Acid and Related Maleimides. [Link]

-

ResearchGate. FTIR of phthalic acid. [Link]

-

PubChem. 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. [Link]

-

NIH. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

-

Agilent. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]

-

ResearchGate. Is there any method to synthesis 6-Maleimidocaproic acid from Maleic anhydride and 6-Aminocaproic acid?. [Link]

-

MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

-

BIPM. Internal Standard Reference Data for qNMR: Maleic Acid. [Link]

-

PubMed Central. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. [Link]

-

MDPI. NMR Metabolite Profiling for the Characterization of Vessalico Garlic Ecotype and Bioactivity against Xanthomonas campestris pv. campestris. [Link]

-

National Institute of Standards and Technology. Maleic acid. [Link]

-

ResearchGate. MS/MS spectra of molecular ions [M-H]⁻ of a vanillic acid 4-sulfate... [Link]

-

PubMed. MALDI Mass Spectrometry Imaging and Semi-Quantification of Topically Delivered Lactic Acid. [Link]

Sources

An In-depth Technical Guide to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic Acid: A Bifunctional Linker for Advanced Bioconjugation

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid, a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug delivery. The document elucidates the molecule's chemical structure, physicochemical properties, a robust synthesis protocol, and its primary application in the covalent modification of biomolecules. Particular emphasis is placed on the maleimide-thiol conjugation chemistry that underpins its utility in the development of sophisticated biotherapeutics, such as antibody-drug conjugates (ADCs). Detailed experimental protocols, mechanistic insights, and critical considerations for successful conjugation are provided to enable researchers and drug development professionals to effectively utilize this versatile chemical entity.

Introduction: The Strategic Importance of Bifunctional Linkers

The targeted delivery of therapeutic agents and the construction of complex biomolecular architectures are cornerstones of modern medicine and biotechnology. Central to these endeavors is the use of bifunctional linkers, molecules that possess two distinct reactive moieties, enabling the covalent linkage of two different molecules. This compound, hereafter referred to as 4-maleimidophthalic acid, embodies this principle with a strategically designed architecture. It incorporates a maleimide group, which exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, and a phthalic acid moiety, which provides carboxylic acid groups for subsequent reactions or to enhance solubility.

The maleimide group is particularly valuable for its ability to form stable thioether bonds with cysteine residues in proteins under mild, physiological conditions.[] This site-specific modification is a key technology in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that directs it to a specific target, such as a cancer cell.[][2] The phthalic acid portion of the molecule offers a handle for further chemical modification or can be exploited for its physicochemical properties.

This guide will serve as a detailed resource for researchers, chemists, and drug development professionals, providing the necessary technical information and practical protocols to harness the potential of 4-maleimidophthalic acid in their work.

Molecular Profile and Physicochemical Properties

A thorough understanding of the chemical and physical properties of 4-maleimidophthalic acid is essential for its effective handling, synthesis, and application.

2.1. Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for the compound is 4-(2,5-dioxopyrrol-1-yl)phthalic acid .[3] Its structure consists of a phthalic acid molecule where the amino group at the 4-position has been converted into a maleimide.

2.2. Physicochemical Data

While experimentally determined data for this specific molecule is not extensively published, computational predictions and data from analogous structures provide valuable insights.

| Property | Value/Information | Source |

| Molecular Weight | 261.19 g/mol | [3] |

| XLogP3-AA | -0.5 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 261.02733694 Da | [3] |

| Topological Polar Surface Area | 112 Ų | [3] |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. The phthalic acid moiety suggests that its solubility will be pH-dependent, increasing in basic aqueous solutions. | Inferred |

Synthesis of this compound

The synthesis of N-aryl maleimides is a well-established chemical transformation. The most direct and common route involves the condensation of an aromatic amine with maleic anhydride, followed by a dehydration/cyclization step.[4][5]

3.1. Synthetic Strategy: A Two-Step Approach

The synthesis of 4-maleimidophthalic acid logically proceeds through a two-step reaction starting from 4-aminophthalic acid and maleic anhydride.

Step 1: Formation of the Maleamic Acid Intermediate The initial reaction is the nucleophilic attack of the amino group of 4-aminophthalic acid on one of the carbonyl carbons of maleic anhydride. This ring-opening reaction forms the corresponding maleamic acid. This step is typically fast and can be performed at or below room temperature.

Step 2: Cyclization to the Maleimide The second step is the dehydration and ring-closure of the maleamic acid intermediate to form the stable five-membered maleimide ring. This is the more challenging step and often requires heating and a dehydrating agent or a catalyst. A common method involves heating the maleamic acid in a high-boiling point solvent such as acetic acid, often with the addition of a catalyst like sodium acetate.[4]

3.2. Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of similar N-aryl maleimides.[5] Optimization may be required to achieve the best yield and purity.

Materials and Reagents:

-

4-Aminophthalic acid

-

Maleic anhydride

-

Glacial acetic acid

-

Sodium acetate (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

Part A: Synthesis of the Maleamic Acid Intermediate

-

In a round-bottom flask, dissolve 1 equivalent of 4-aminophthalic acid in a minimal amount of glacial acetic acid with stirring.

-

To this solution, add 1.1 equivalents of maleic anhydride portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate (the maleamic acid) may be observed.

-

The intermediate can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum, or used directly in the next step.

Part B: Cyclization to 4-Maleimidophthalic Acid

-

To the reaction mixture containing the maleamic acid, add 0.5 equivalents of anhydrous sodium acetate.

-

Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water with stirring. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and other water-soluble impurities.

-

Dry the crude product under vacuum.

Purification:

-

Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is a common method for purifying N-aryl maleimides. The optimal solvent system should be determined experimentally.

Characterization:

-

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined.

Application in Bioconjugation: The Maleimide-Thiol Reaction

The primary utility of 4-maleimidophthalic acid in drug development and research lies in the selective reactivity of its maleimide group with thiol (sulfhydryl) groups.

4.1. Mechanism of Action: Michael Addition

The conjugation reaction proceeds via a Michael addition mechanism.[] The thiol, typically from a cysteine residue in a protein or peptide, exists in equilibrium with its more nucleophilic thiolate anion form (R-S⁻). The thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond. This reaction is highly efficient and results in the formation of a stable thioether linkage.[]

Caption: The Michael addition reaction between a maleimide and a thiol.

4.2. Causality Behind Experimental Choices

The success of a maleimide-thiol conjugation is highly dependent on carefully controlled reaction conditions.

-

pH: The reaction rate is pH-dependent. A pH range of 6.5-7.5 is optimal as it provides a sufficient concentration of the reactive thiolate anion while minimizing potential side reactions, such as the reaction of the maleimide with amines (which becomes more significant at higher pH).[]

-

Reducing Agents: Proteins often contain cysteine residues that are oxidized to form disulfide bonds. These disulfides are unreactive towards maleimides. Therefore, a pre-reduction step is often necessary. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is highly effective and does not need to be removed prior to the addition of the maleimide reagent. Dithiothreitol (DTT) can also be used, but excess DTT must be removed before conjugation as it will compete for the maleimide.

-

Solvents: While the conjugation is often performed in aqueous buffers, 4-maleimidophthalic acid may have limited aqueous solubility. In such cases, the use of a co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is necessary to ensure the linker remains in solution.

4.3. Self-Validating Systems: Monitoring and Characterization

To ensure the integrity of the conjugation protocol, several analytical techniques should be employed for validation.

-

Quantification of Free Thiols: Before and after the conjugation reaction, the number of free thiol groups on the protein can be quantified using Ellman's reagent (DTNB). A decrease in the number of free thiols indicates successful conjugation.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the formation of the conjugate and to determine the drug-to-antibody ratio (DAR) in the case of ADC synthesis.

-

Chromatography: Techniques such as hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC) can be used to separate the conjugated protein from unreacted starting materials and to assess the homogeneity of the product.

Experimental Protocol: Conjugation of 4-Maleimidophthalic Acid to a Thiol-Containing Protein

This protocol provides a step-by-step methodology for the conjugation of 4-maleimidophthalic acid to a protein containing accessible cysteine residues.

Caption: Workflow for protein conjugation with 4-maleimidophthalic acid.

5.1. Materials and Reagents

-

Thiol-containing protein (e.g., an antibody)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Size-exclusion chromatography column or dialysis cassette

-

Spectrophotometer

5.2. Step-by-Step Procedure

-

Preparation of Protein Solution:

-

Dissolve the protein in degassed PBS buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL. The buffer must be free of any thiol-containing compounds. Degassing can be achieved by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

-

(Optional) Reduction of Disulfide Bonds:

-

If the protein's cysteine residues are in the form of disulfide bonds, a reduction step is necessary.

-

Prepare a fresh stock solution of TCEP in degassed buffer.

-

Add a 10-50 molar excess of TCEP to the protein solution.

-

Incubate the mixture at room temperature for 30-60 minutes.

-

-

Preparation of Linker Stock Solution:

-

Immediately before use, prepare a stock solution of 4-maleimidophthalic acid in anhydrous DMSO or DMF. A concentration of 10-20 mM is typical. Vortex to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Add a 10-20 molar excess of the 4-maleimidophthalic acid stock solution to the protein solution. Add the linker solution dropwise while gently stirring.

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.

-

-

Purification of the Conjugate:

-

Remove unreacted linker and other small molecules by size-exclusion chromatography (gel filtration) using a column equilibrated with the desired storage buffer.

-

Alternatively, for larger volumes, dialysis against the storage buffer can be performed.

-

5.3. Characterization of the Conjugate

-

Determine the protein concentration of the final conjugate solution using a BCA assay or by measuring the absorbance at 280 nm.

-

If a chromophoric drug is attached to the phthalic acid moiety, the drug-to-protein ratio can be determined spectrophotometrically.

-

Confirm the successful conjugation and determine the distribution of species by mass spectrometry.

Conclusion: A Versatile Tool for Bioconjugation

This compound is a valuable heterobifunctional linker for researchers and professionals in drug development and biotechnology. Its maleimide group provides a reliable and selective handle for the modification of thiol-containing biomolecules, while the phthalic acid moiety offers opportunities for further functionalization or can be used to modulate the physicochemical properties of the conjugate. A solid understanding of its synthesis, properties, and the nuances of the maleimide-thiol conjugation reaction, as detailed in this guide, will empower scientists to effectively utilize this compound in the creation of innovative and impactful biomolecular constructs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86925, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1520819, this compound. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-aminophthalic anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalic acid. Retrieved from [Link]

- Zhang, D., et al. (2023).

- Patel, R. P., & Price, S. (2008). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Chemical and Pharmaceutical Research, 2(5), 405-411.

- WO2008092168A2. (2008). Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.

-

Request PDF. (n.d.). Synthesis of 4-Maleimidobutyric Acid and Related Maleimides. Retrieved from [Link]

- Thale, P. B., Borase, P. N., & Shankarling, G. S. (2014). Magnetic nanocatalyst for the synthesis of maleimide and phthalimide derivatives. RSC Advances, 4(103), 59633-59639.

- US3979416A. (1976). Preparation of aminophthalic anhydrides.

- Cope, A. C., & Herrick, E. C. (1951). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses, 31, 29.

-

Alfred State. (n.d.). ~nthesis. Retrieved from [Link]

- El-Sayed, W. M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550.

- WO2008092168A2. (2008). Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.

-

Request PDF. (n.d.). Synthesis of 4-Maleimidobutyric Acid and Related Maleimides. Retrieved from [Link]

Sources

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H7NO6 | CID 1520819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

CAS number for 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid

An In-Depth Technical Guide to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic Acid: A Bifunctional Linker for Advanced Bioconjugation

Introduction

In the landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs), the role of chemical linkers is paramount.[][2] These molecules bridge the gap between a targeting moiety, such as a monoclonal antibody, and a therapeutic payload. This compound, identified by CAS Number 56896-91-4 , is a key exemplar of such a bifunctional linker.[3][4][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and critical applications, with a focus on the underlying principles that govern its utility for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is characterized by two primary functional domains: a maleimide group and a phthalic acid group. This dual functionality is the cornerstone of its application in bioconjugation. The maleimide provides a reactive site for covalent attachment to biomolecules, while the phthalic acid moiety offers points for further chemical modification or can be used to modulate the overall physicochemical properties of the resulting conjugate.

| Property | Value | Source |

| CAS Number | 56896-91-4 | PubChem[3] |

| Molecular Formula | C₁₂H₇NO₆ | PubChem[3] |

| Molecular Weight | 261.19 g/mol | PubChem[3] |

| IUPAC Name | 4-(2,5-dioxopyrrol-1-yl)phthalic acid | PubChem[3] |

Core Chemistry: Synthesis and Reactivity

Synthesis Pathway

The synthesis of N-substituted maleimides like the title compound generally follows a well-established two-step process involving the reaction of an amine with maleic anhydride.

Caption: General synthesis pathway for N-aryl maleimides.

-

Amine Reaction: The primary amine of 4-aminophthalic acid reacts with maleic anhydride in a polar aprotic solvent. This reaction opens the anhydride ring to form the corresponding maleamic acid intermediate.

-

Dehydrative Cyclization: The intermediate is then cyclized to form the stable five-membered maleimide ring. This is typically achieved through heating in the presence of a dehydrating agent, such as acetic anhydride with sodium acetate as a catalyst.

The Thiol-Maleimide Reaction: A Bioconjugation Workhorse

The utility of the maleimide group lies in its high reactivity and specificity towards sulfhydryl (thiol) groups, particularly the side chains of cysteine residues in proteins.[6][7] This reaction proceeds via a Michael addition mechanism, forming a stable covalent thioether bond.

Caption: Michael addition of a protein thiol to the maleimide linker.

This reaction is highly efficient under physiological conditions (pH 6.5–7.5), which is crucial for maintaining the structural integrity and function of sensitive biomolecules like antibodies.[7]

Application in Antibody-Drug Conjugate (ADC) Development

The bifunctional nature of this compound makes it an excellent candidate for constructing linkers used in ADCs.[][8] In a typical strategy, one of the carboxylic acid groups on the phthalic acid moiety is activated to react with an amine-containing cytotoxic drug, while the maleimide group is reserved for conjugation to the antibody.

The Challenge of Stability: Retro-Michael Addition and Hydrolysis

While the maleimide-thiol conjugation is robust, the resulting thiosuccinimide adduct can be susceptible to a reverse Michael reaction, especially in the presence of other thiols like glutathione in the plasma.[7] This can lead to premature release of the drug payload, causing off-target toxicity and reducing therapeutic efficacy.[2]

To overcome this instability, the key is the hydrolysis of the succinimide ring itself. This hydrolysis opens the ring to form a stable maleamic acid derivative that is no longer susceptible to the reverse reaction.[9][10][11] The structure of the maleimide linker, particularly the nature of the N-substituent, significantly influences the rate of this stabilizing hydrolysis.[12] Electron-withdrawing groups on the N-aryl substituent, such as the carboxylic acid groups in our title compound, can facilitate this hydrolysis, leading to a more stable final conjugate.[11][13]

Caption: Fate of the thiosuccinimide adduct: hydrolysis vs. reversal.

Experimental Protocols

General Protocol for Protein Conjugation

This protocol describes a generalized method for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

-

Protein Preparation: If necessary, reduce the interchain disulfide bonds of the antibody (e.g., using TCEP or DTT) to expose free cysteine residues. Purify the reduced antibody via a desalting column to remove the reducing agent.

-

Linker-Payload Preparation: Dissolve the maleimide-linker-payload construct in a water-miscible organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 6.5-7.5 using a non-nucleophilic buffer (e.g., phosphate buffer).

-

Slowly add a 5- to 10-fold molar excess of the linker-payload solution to the stirring protein solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

-

-

Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.

-

Purification: Remove the excess linker-payload and quenching agent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

Protocol for Assessing Conjugate Stability

This protocol provides a framework for evaluating the stability of the ADC, specifically monitoring for drug loss.[2]

-

Incubation: Incubate the purified ADC in human or mouse plasma at 37°C at a concentration of approximately 1 mg/mL.

-

Time Points: Collect aliquots of the plasma sample at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Sample Analysis: Analyze the samples using an affinity capture ELISA or LC-MS method to quantify the amount of intact, conjugated ADC remaining.

-

Data Analysis: Calculate the percentage of remaining conjugated drug by comparing the average DAR at each time point to the initial DAR at time 0. This provides a quantitative measure of the linker's stability in a biologically relevant matrix.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool in the design of sophisticated biotherapeutics. Its well-defined reactivity, coupled with the stabilizing influence of its phthalic acid moiety on the post-conjugation adduct, makes it a valuable component in the drug developer's toolkit. A thorough understanding of its chemistry—from the kinetics of the Michael addition to the critical role of succinimide ring hydrolysis—is essential for designing stable, effective, and safe targeted therapies.

References

-

Machida, M., et al. Hydrolysis of N-Substituted Maleimides: Stability of Fluorescence Thiol Reagents in Aqueous Media. J-Stage. Available at: [Link]

-

Grout, P. G., et al. Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Pillow, T., et al. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PubMed Central. Available at: [Link]

-

Joss, D., et al. minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available at: [Link]

-

PubChem. This compound. PubChem. Available at: [Link]

-

Dixit, T., et al. Maleimide-based linkers in FDA-approved ADCs. ResearchGate. Available at: [Link]

-

Taylor, C., et al. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. Available at: [Link]

-

National Institutes of Health. Current ADC Linker Chemistry. PubMed Central. Available at: [Link]

-

Kolyamshin, O. A., et al. Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. ResearchGate. Available at: [Link]

-

PubChem. 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. PubChem. Available at: [Link]

-

PubMed. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. PubMed. Available at: [Link]

-

PubMed. Organic synthesis provides opportunities to transform drug discovery. PubMed. Available at: [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C12H7NO6 | CID 1520819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2,5-DIOXO-2,5-DIHYDRO-PYRROL-1-YL)-PHTHALIC ACID | 56896-91-4 [amp.chemicalbook.com]

- 5. 56896-91-4|this compound|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]

- 10. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid: A Bifunctional Linker for Advanced Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis, structure, properties, and applications of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid. This molecule is a heterobifunctional crosslinker, uniquely possessing a highly reactive maleimide group and two carboxylic acid moieties. This dual functionality allows for the sequential or simultaneous conjugation of different molecular entities, making it a valuable tool in drug development, materials science, and diagnostics. We will delve into the core chemistry of its constituent functional groups, propose detailed synthetic and analytical protocols, and explore its utility in creating advanced molecular architectures such as Antibody-Drug Conjugates (ADCs).

Introduction: The Power of Bifunctional Molecules

In the realm of molecular science, bifunctional molecules are powerful tools that enable the connection of two distinct molecular entities, creating novel constructs with combined or enhanced properties.[1][2][3] These molecules typically consist of two different reactive groups connected by a spacer. The strategic design of these linkers is paramount in fields like targeted drug delivery, where a therapeutic agent must be precisely attached to a targeting moiety, such as an antibody.[1][4]

This compound is a prime example of such a bifunctional linker. It features a maleimide group, renowned for its specific and efficient reaction with thiols, and a phthalic acid group, which offers two carboxylic acid handles for further modification.[5][] This guide will provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile molecule.

Molecular Structure and Physicochemical Properties

The unique properties of this compound arise from the interplay of its three key structural components: the maleimide ring, the phenyl ring, and the phthalic acid group.

-

Maleimide Group: This five-membered cyclic imide is the key to the molecule's thiol-reactivity. The electron-withdrawing nature of the two carbonyl groups makes the carbon-carbon double bond highly susceptible to nucleophilic attack, particularly by the thiolate anion of cysteine residues in proteins.[][7] This reaction, a Michael addition, is highly selective for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than with amines at neutral pH.[5][][8]

-

Phthalic Acid Group: Phthalic acid is an aromatic dicarboxylic acid with the formula C₆H₄(CO₂H)₂.[9] It is a dibasic acid with pKa values of 2.89 and 5.51.[9] The two carboxylic acid groups provide sites for conjugation via standard carbodiimide chemistry to link to amine-containing molecules. They also impart increased water solubility to the molecule.

-

Aromatic Phenyl Ring: The central phenyl ring provides a rigid scaffold connecting the two reactive moieties. The electronic properties of this ring can influence the reactivity of both the maleimide and the carboxylic acid groups.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₇NO₆ | As per IUPAC nomenclature.[10] |

| Molecular Weight | 261.19 g/mol | Calculated from the molecular formula.[10] |

| Appearance | White to off-white solid | Typical for small aromatic organic molecules. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water, solubility increases with pH. | The phthalic acid moiety enhances aqueous solubility, especially at pH values above the second pKa, where it exists as a dicarboxylate. |

| Stability | The maleimide ring is susceptible to hydrolysis, especially at higher pH. The thioether bond formed after conjugation is generally stable, though some next-generation maleimides offer enhanced stability.[8][11] | The stability of the maleimide is a critical factor for bioconjugation strategies. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 4-aminophthalic acid and maleic anhydride.[12][13]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(2-Carboxy-1-carboxycarbonyl-vinylamino)phthalic acid

-

In a round-bottom flask, dissolve 4-aminophthalic acid in a suitable aprotic solvent like diethyl ether or acetone.

-

Add an equimolar amount of maleic anhydride to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The resulting maleamic acid derivative will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold solvent.

-

Dry the product under vacuum. No further purification is typically necessary for this intermediate.

Step 2: Synthesis of this compound

-

Suspend the dried maleamic acid intermediate in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate (approximately 10-20% by weight).

-

Heat the mixture, for example on a water bath, until the color of the solution changes, indicating the completion of the cyclization reaction.

-

Cool the reaction mixture to room temperature and then pour it into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the phenyl ring, the two protons of the maleimide double bond (typically a singlet), and the acidic protons of the carboxylic acids. The chemical shift of the maleimide protons is characteristically around 6.7-7.1 ppm.[12] |

| ¹³C NMR | Resonances for the carbonyl carbons of the maleimide and carboxylic acid groups, the sp² carbons of the maleimide double bond, and the aromatic carbons of the phenyl ring.[13] |

| FT-IR | Characteristic stretching frequencies for the C=O bonds of the imide and carboxylic acid groups, the C=C bond of the maleimide, and the O-H stretch of the carboxylic acids. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₇NO₆). |

| Melting Point | A sharp melting point indicates high purity. |

Reactivity and Applications

The bifunctional nature of this compound allows for a wide range of applications, particularly in the construction of complex biomolecules and functional materials.[1][3]

The Maleimide-Thiol Conjugation

The cornerstone of this molecule's utility is the highly efficient and selective reaction of the maleimide group with thiols.[5][7] This "click chemistry" type reaction is central to many bioconjugation strategies.[8][14]

Mechanism: Michael Addition The reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on one of the double bond carbons of the maleimide ring, forming a stable thioether bond.[][7]

Caption: The Michael addition reaction between a maleimide and a thiol.

Protocol: General Protein Conjugation

-

Protein Preparation: If the protein does not have a free cysteine, it may need to be introduced via site-directed mutagenesis or by reducing existing disulfide bonds with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Buffer Preparation: Prepare a conjugation buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). Degas the buffer to minimize oxidation of the thiol.

-

Linker Dissolution: Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.

-

Conjugation: Add a molar excess of the dissolved linker to the protein solution. The reaction is typically fast and can be carried out at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Remove the unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis.

Carboxylic Acid Reactivity

The two carboxylic acid groups on the phthalic acid moiety can be activated for reaction with primary amines. A common method is the use of carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide), to form a stable amide bond.

Application Spotlight: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.[11][][16] this compound is an ideal linker for creating ADCs.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using the bifunctional linker.

In this workflow, the maleimide end of the linker is first reacted with a cysteine residue on the antibody.[] Subsequently, the carboxylic acid groups are activated to attach an amine-containing drug molecule. This creates a precisely constructed therapeutic agent designed to deliver a cytotoxic payload directly to cancer cells, minimizing off-target toxicity.[5]

Other Potential Applications

-

Surface Functionalization: The carboxylic acid groups can be used to anchor the molecule to surfaces (e.g., amine-functionalized nanoparticles or sensor chips), presenting the maleimide group for the specific capture of thiol-containing biomolecules.[5][]

-

Polymer Chemistry: This molecule can be used as a monomer or crosslinker in the synthesis of functional polymers and hydrogels.[17][18][19] The phthalic acid moiety can be incorporated into polyester chains, while the maleimide group remains available for post-polymerization modification.[20][21]

-

PROTACs: In the field of targeted protein degradation, bifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras) are used to bring a target protein and an E3 ligase into proximity.[1][4] The dual reactivity of this linker makes it a candidate for the synthesis of novel PROTACs.

Conclusion

This compound is a versatile and powerful bifunctional linker with significant potential in various scientific disciplines. Its well-defined and orthogonal reactivity allows for the controlled and specific conjugation of diverse molecular entities. As demonstrated, its application in the construction of ADCs highlights its importance in the development of next-generation therapeutics. The foundational principles and protocols outlined in this guide are intended to provide researchers with the necessary tools to innovate and create novel molecular constructs for a wide range of applications, from advanced materials to life-saving medicines.

References

- Vertex AI Search. (2024).

- BOC Sciences. (n.d.).

- Bradner, J. E., et al. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one.

- BOC Sciences. (n.d.).

- Patterson, J. T., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers.

- Jones, M. W., et al. (2016). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Maleimide Group with Thiols.

- Kowalska, E., et al. (2005). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Applied Microbiology, 99(3), 567-576.

- Semantic Scholar. (n.d.). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One.

- MedchemExpress.com. (n.d.). Maleimide | ADC Linker.

- Benchchem. (n.d.).

- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.

- Vector Labs. (n.d.). Maleimide Reaction Chemistry.

- ResearchGate. (n.d.). Maleimide-based linkers in FDA-approved ADCs.

- ResearchGate. (n.d.). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One.

- Wikipedia. (n.d.). Phthalic acid.

- WuXi Biology. (n.d.).

- RSC Publishing. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.

- ACS Publications. (2020).

- PubMed. (2021). Design and Applications of Bifunctional Small Molecules in Biology. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(1), 140534.

- PubMed Central. (n.d.).

- Fles, D., & Vikic-Topic, D. (2003). Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides.

- MDPI. (n.d.).

- PubChem. (n.d.). Phthalic Acid.

- Anquan Chemical. (2023). What are the functional groups of Phthalic anhydride?.

- Britannica. (n.d.). Phthalic acid.

- GeeksforGeeks. (2023). Phthalic Acid Formula - Structure, Properties, Uses, Sample Questions.

- The Chemistry of Flexibility: Phthalic Acid in Plasticizer Manufacturing. (n.d.).

- PubMed Central. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.

- ResearchGate. (n.d.). Diverse reactivity of maleimides in polymer science and beyond.

- ResearchGate. (n.d.). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers.

- Silva, A. M. S., & Tomé, A. C. (2020). Synthesis of N-arylmaleimides.

- ChemRxiv. (2024).

- PubMed Central. (n.d.). Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N–H···π Interactions.

- Journal of Basrah Researches (Sciences). (2019).

- The Role of O-Phthalic Anhydride in Polymer Production and the Plastics Industry. (n.d.).

- IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent.

- Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. (n.d.).

- PubChem. (n.d.). This compound.

- PDF. (n.d.).

- RSC Publishing. (n.d.). Alternating ring-opening copolymerization of phthalic anhydride with epoxides catalysed by salophen chromium(iii) complexes. An effect of substituents in salophen ligands.

- ChemicalBook. (n.d.). 4-(2,5-DIOXO-2,5-DIHYDRO-PYRROL-1-YL)-PHTHALIC ACID.

- Apollo Scientific. (n.d.). 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.

Sources

- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Phthalic acid - Wikipedia [en.wikipedia.org]

- 10. This compound | C12H7NO6 | CID 1520819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. bachem.com [bachem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N–H···π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of O-Phthalic Anhydride in Polymer Production and the Plastics Industry - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]

- 20. Phthalic acid | Synthesis, Uses, Structure | Britannica [britannica.com]

- 21. Alternating ring-opening copolymerization of phthalic anhydride with epoxides catalysed by salophen chromium(iii) complexes. An effect of substituents in salophen ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the Maleimide Group with Thiols

Introduction: The Cornerstone of Site-Specific Bioconjugation

The reaction between a maleimide and a thiol group represents one of the most robust and widely adopted strategies in bioconjugation.[1][2] Its remarkable efficiency, high selectivity, and ability to proceed under mild, physiological conditions have made it a cornerstone for covalently linking biomolecules.[2][3] This chemistry is particularly pivotal in the development of cutting-edge therapeutics like Antibody-Drug Conjugates (ADCs), where the precise attachment of a cytotoxic drug to a specific site on an antibody is critical for efficacy and safety.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the maleimide-thiol reaction. Moving beyond a simple procedural description, we will explore the underlying chemical principles, dissect the critical factors that govern reaction success, address common side reactions, and provide validated protocols to empower you to harness this powerful chemistry with confidence and precision.

The Core Reaction: Mechanism and Kinetics of Thiol-Michael Addition

The conjugation of a maleimide to a thiol is a specific type of Michael addition reaction, which forms a highly stable thioether bond (specifically, a thiosuccinimide product).[3][5] This reaction is often classified as a "click chemistry" reaction due to its efficiency, selectivity, and simple reaction conditions.[5][6]

Mechanism: The process is initiated by the deprotonated thiol, the thiolate anion (S⁻), which acts as a potent nucleophile. The thiolate attacks one of the electron-deficient carbons of the carbon-carbon double bond within the maleimide ring.[2] This nucleophilic attack results in the formation of a stable, covalent thiosuccinimide linkage.[6] The reaction is highly efficient in polar solvents like water, DMSO, or DMF, which help to stabilize the reactive thiolate species.[5]

Caption: Mechanism of the Thiol-Michael Addition Reaction.

Kinetics: The reaction kinetics are exceptionally rapid. At a neutral pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, underscoring its high chemoselectivity.[5][]

Critical Factors Influencing the Reaction

The success of a maleimide-thiol conjugation hinges on the careful control of several key experimental parameters. Understanding the causality behind these choices is essential for optimizing the reaction for reproducibility and high yield.

The Paramount Role of pH

pH is the single most critical factor governing both the desired conjugation reaction and potential side reactions. The optimal pH range for maleimide-thiol coupling is 6.5 to 7.5 .[8][9]

-

Below pH 6.5: The concentration of the reactive thiolate anion is significantly reduced because the thiol group (pKa ~8.5) remains largely protonated. This dramatically slows the rate of the desired Michael addition.[10]

-

Above pH 7.5: Two detrimental side reactions are accelerated:

-

Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative.[8][10] This inactivation of the maleimide reagent is a primary cause of low conjugation efficiency.[10]

-

Loss of Selectivity: The maleimide group begins to react competitively with primary amines, such as the side chain of lysine residues.[5][8]

-

The recommended pH range of 6.5-7.5 is, therefore, a carefully chosen compromise that maximizes the concentration of the reactive thiolate while minimizing the rates of these destructive side reactions.

Caption: The influence of pH on maleimide-thiol conjugation.

Buffer Composition and Temperature

-

Buffer Choice: Use buffers that are free of extraneous nucleophiles. Common choices include phosphate (PBS), HEPES, and Tris buffers.[11] Crucially, avoid any buffers containing primary or secondary amines or thiols.[9]

-

Temperature: While reactions can proceed at 4°C, room temperature is often used to ensure a faster reaction rate.[12][13] However, be aware that higher temperatures also accelerate the rate of maleimide hydrolysis.[10] For sensitive proteins, incubation can be performed overnight at 2-8°C.

Navigating and Mitigating Side Reactions

While highly selective, the maleimide-thiol reaction is not without potential complications. Awareness of these side reactions is the first step toward prevention.

| Side Reaction | Description | Mitigation Strategy | References |

| Maleimide Hydrolysis | The maleimide ring is opened by water, forming a non-reactive maleamic acid. This is the most common failure mode. | Maintain pH between 6.5-7.5. Prepare aqueous maleimide solutions immediately before use. Store stock solutions in anhydrous DMSO or DMF at -20°C. | [5][10] |

| Reaction with Amines | Above pH 7.5, maleimides can react with primary amines (e.g., lysine), leading to a loss of chemoselectivity. | Strictly maintain the reaction pH below 7.5. | [5][9] |

| Retro-Michael Reaction | The thioether bond can slowly reverse, reforming the maleimide and thiol. This can lead to "payload migration" in ADCs, where the drug detaches and binds to other thiols like serum albumin. | Post-conjugation hydrolysis of the thiosuccinimide ring can create a stable succinamic acid thioether. Alternatively, use next-generation maleimides designed for enhanced stability. | [5][9][14] |

| Thiazine Rearrangement | Occurs when conjugating to an unprotected N-terminal cysteine. The N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure. | Perform conjugation at a lower pH (~5-6) to keep the N-terminal amine protonated. Alternatively, acetylate the N-terminal amine before conjugation. | [1][6] |

Validated Experimental Protocols

A self-validating protocol includes steps to prepare the reactants, perform the conjugation, and verify the outcome.

Protocol 1: Preparation of Thiolated Protein

For proteins containing disulfide bonds, reduction is a mandatory prerequisite to generate the free thiols required for conjugation.[15]

-

Protein Preparation: Dissolve the protein (e.g., an antibody) at a concentration of 1-10 mg/mL in a degassed buffer such as PBS, HEPES, or Tris at pH 7.0-7.5.[12] Degassing by vacuum or bubbling with an inert gas (e.g., argon) is critical to prevent re-oxidation of thiols.[9]

-

Disulfide Reduction (If Necessary):

-

Add a 10-100 fold molar excess of a reducing agent.[15]

-

TCEP (Tris(2-carboxyethyl)phosphine) is highly recommended. As a non-thiol-containing reductant, it does not compete with the protein's thiols and does not need to be removed before adding the maleimide reagent.[15]

-

DTT (Dithiothreitol) can also be used, but being a thiol, it must be removed via dialysis or a desalting column before the maleimide is introduced.[15]

-

-

Incubation: Flush the vial with inert gas, seal, and incubate at room temperature for 20-60 minutes.[15]

Protocol 2: Maleimide Conjugation

-

Maleimide Reagent Preparation: Allow the vial of maleimide-functionalized reagent (e.g., a fluorescent dye or drug-linker) to warm to room temperature. Prepare a 10 mM stock solution in an anhydrous organic solvent like DMSO or DMF.[16] Causality Note: Using an anhydrous solvent is critical to prevent premature hydrolysis of the maleimide stock.

-

Initiate Conjugation: Add the maleimide stock solution to the prepared thiolated protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point for optimization.[16]

-

Reaction Incubation: Protect the reaction from light (especially if using fluorescent dyes) and incubate for 2 hours at room temperature or overnight at 4°C.[12]

-

Purification: Separate the labeled protein conjugate from unreacted maleimide reagent and byproducts. Gel filtration (e.g., Sephadex G-25), dialysis, or HPLC are common methods.[12][13]

Protocol 3: Characterization and Validation

-

Quantify Free Thiols (Optional): Use Ellman's Test (DTNB) before and after conjugation to quantify the consumption of free thiols, providing an indirect measure of conjugation efficiency.[17]

-

Determine Degree of Labeling (DOL): Use UV-Vis spectroscopy to measure the absorbance of the protein (typically at 280 nm) and the conjugated payload at its specific maximum absorbance to calculate the average number of molecules conjugated per protein.[18]

-

Confirm Conjugation: Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight. For detailed characterization of ADCs, techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry are essential to determine the distribution of drug-to-antibody ratios (DAR).[19]

Caption: A validated workflow for maleimide-thiol bioconjugation.

Applications in Drug Development and Research

The precision of maleimide-thiol chemistry has made it indispensable in several high-impact areas:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where highly potent cytotoxic drugs are linked to monoclonal antibodies via maleimide-containing linkers, enabling targeted delivery to cancer cells.[3][]

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins using maleimide chemistry enhances their solubility, stability, and circulation half-life while reducing immunogenicity.[][20]

-

Protein Labeling: Site-specific labeling of proteins with fluorescent dyes, biotin, or other probes for use in proteomics, diagnostics, and imaging.[3]

-

Surface Functionalization: Immobilizing proteins and peptides onto surfaces like nanoparticles, beads, or biosensors for diagnostic and therapeutic applications.[3][]

Conclusion